1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a chemical compound with potential therapeutic applications. It is characterized by its complex molecular structure, which includes an imidazole ring, a benzyl group, and a methoxybenzamido moiety. This compound has garnered interest in various fields of research due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is human glucokinase (GK), a key enzyme in the regulation of carbohydrate metabolism . GK plays a crucial role in maintaining blood glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis .
Mode of Action
The compound acts as an allosteric activator of GK . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that enhances the enzyme’s activity . This compound likely interacts with the allosteric site of GK, enhancing its catalytic action .
Biochemical Pathways
The activation of GK by this compound affects the glycolysis pathway. By enhancing the conversion of glucose to glucose-6-phosphate, it promotes the utilization of glucose and thus helps regulate blood glucose levels . The downstream effects include increased glucose uptake and utilization, contributing to the maintenance of glucose homeostasis .
Result of Action
The activation of GK by this compound leads to an increase in the rate of glycolysis, promoting glucose utilization and helping to maintain blood glucose homeostasis . This could potentially have therapeutic benefits in conditions characterized by impaired glucose homeostasis, such as type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.
Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with a benzyl halide in the presence of a base such as potassium carbonate.
Attachment of the methoxybenzamido group: This is accomplished through an amide coupling reaction between the benzylated imidazole and 2-methoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of 1-(4-(2-hydroxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide.
Reduction: Formation of 1-(4-(2-methoxybenzylamino)benzyl)-N-phenyl-1H-imidazole-4-carboxamide.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
- N-(3-chloro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
Uniqueness
1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxybenzamido moiety, in particular, may contribute to its distinct interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-32-23-10-6-5-9-21(23)24(30)27-20-13-11-18(12-14-20)15-29-16-22(26-17-29)25(31)28-19-7-3-2-4-8-19/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFRWDVVOYGXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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